molecular formula C10H11F2NO B1487845 1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol CAS No. 1342578-65-7

1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol

Cat. No.: B1487845
CAS No.: 1342578-65-7
M. Wt: 199.2 g/mol
InChI Key: SFYBJUOMSQYQAO-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to an azetidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol typically involves the reaction of 2,4-difluorobenzaldehyde with azetidin-3-ol under acidic conditions. The reaction proceeds through a nucleophilic addition followed by cyclization to form the azetidine ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of difluorophenyl ketone or carboxylic acid derivatives.

  • Reduction: Formation of difluorophenylamine.

  • Substitution: Formation of various azetidine derivatives.

Scientific Research Applications

1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound's binding affinity to certain receptors, leading to downstream effects in biological pathways. The azetidine ring plays a crucial role in the compound's stability and reactivity.

Comparison with Similar Compounds

1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol is unique due to its difluorophenyl group and azetidine ring. Similar compounds include:

  • 1-(2,4-Difluorophenyl)ethan-1-one: This compound lacks the azetidine ring and has different reactivity.

  • 2,4-Difluorophenol: This compound has a hydroxyl group instead of the azetidine ring, leading to different chemical properties.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-8-2-1-7(10(12)3-8)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYBJUOMSQYQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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